2,2,4-Trimethyl-6-(trifluoromethoxy)-1H-quinoline
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Overview
Description
2,2,4-Trimethyl-6-(trifluoromethoxy)-1H-quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of three methyl groups and a trifluoromethoxy group attached to the quinoline core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-6-(trifluoromethoxy)-1H-quinoline typically involves the condensation of aniline derivatives with ketones or aldehydes, followed by cyclization and functional group modifications. One common method includes the use of trifluoromethoxy-substituted aniline and acetone under acidic conditions to form the quinoline ring. The reaction is often catalyzed by Lewis acids such as zinc chloride or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the trifluoromethoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
2,2,4-Trimethyl-6-(trifluoromethoxy)-1H-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized as an intermediate in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-6-(trifluoromethoxy)-1H-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in rubber and plastic industries.
6-Trifluoromethoxyquinoline: Shares the trifluoromethoxy group but lacks the additional methyl groups, resulting in different chemical properties and biological activities.
2,4-Dimethylquinoline: Lacks one methyl group compared to 2,2,4-Trimethyl-6-(trifluoromethoxy)-1H-quinoline, leading to variations in reactivity and application.
Uniqueness: this compound stands out due to the combined presence of three methyl groups and a trifluoromethoxy group, which confer unique steric and electronic properties. These modifications enhance its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,2,4-trimethyl-6-(trifluoromethoxy)-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-8-7-12(2,3)17-11-5-4-9(6-10(8)11)18-13(14,15)16/h4-7,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKUTNUOGCQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(F)(F)F)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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